molecular formula C9H14N2O2 B3359058 tert-Butyl (1H-imidazol-1-yl)acetate CAS No. 83468-75-1

tert-Butyl (1H-imidazol-1-yl)acetate

Cat. No.: B3359058
CAS No.: 83468-75-1
M. Wt: 182.22 g/mol
InChI Key: NJTQVAPCYWXKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1H-imidazol-1-yl)acetate: is an organic compound that features an imidazole ring substituted with a tert-butyl ester group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The imidazole ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1H-imidazol-1-yl)acetate typically involves a nucleophilic substitution reaction. One common method is the reaction of imidazole with tert-butyl chloroacetate in the presence of a base such as sodium hydride. This reaction is carried out in a dry aprotic solvent like acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

    Ester Cleavage: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding imidazole carboxylic acid.

    Substitution Reactions: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions due to the presence of nitrogen atoms.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis of the Ester Group: This reaction yields imidazole carboxylic acid.

    Substitution Reactions: Depending on the reagents used, various substituted imidazole derivatives can be formed.

Scientific Research Applications

Chemistry: tert-Butyl (1H-imidazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and other bioactive compounds .

Biology and Medicine: Imidazole derivatives, including this compound, are studied for their potential biological activities. These compounds can exhibit antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, imidazole derivatives are used in the production of polymers, resins, and other materials. They are also employed as catalysts in various chemical reactions .

Mechanism of Action

The mechanism of action of tert-butyl (1H-imidazol-1-yl)acetate is largely dependent on its chemical structure. The imidazole ring can interact with various biological targets, including enzymes and receptors. The nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    Imidazole: The parent compound, imidazole, shares the core structure but lacks the tert-butyl ester group.

    tert-Butyl Imidazole Carboxylate: This compound is similar but features a carboxylate group instead of an acetate group.

Uniqueness: tert-Butyl (1H-imidazol-1-yl)acetate is unique due to the presence of both the imidazole ring and the tert-butyl ester group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 2-imidazol-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)6-11-5-4-10-7-11/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTQVAPCYWXKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435601
Record name tert-Butyl (1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83468-75-1
Record name tert-Butyl (1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (1H-imidazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1H-imidazol-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (1H-imidazol-1-yl)acetate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (1H-imidazol-1-yl)acetate
Reactant of Route 5
tert-Butyl (1H-imidazol-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (1H-imidazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.